4-O-Tert-butyl 3-O-methyl 2,3-dihydro-1,4-oxazine-3,4-dicarboxylate
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Overview
Description
4-O-Tert-butyl 3-O-methyl 2,3-dihydro-1,4-oxazine-3,4-dicarboxylate is a synthetic organic compound belonging to the oxazine family. Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring. This particular compound is characterized by the presence of tert-butyl and methyl groups, which influence its chemical properties and reactivity.
Preparation Methods
The synthesis of 4-O-Tert-butyl 3-O-methyl 2,3-dihydro-1,4-oxazine-3,4-dicarboxylate typically involves multiple steps. One common method starts with the preparation of the oxazine ring through a cyclization reaction. The tert-butyl and methyl groups are introduced via alkylation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
4-O-Tert-butyl 3-O-methyl 2,3-dihydro-1,4-oxazine-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds, typically employing reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others. Common reagents include halogens and organometallic compounds.
Hydrolysis: This reaction involves breaking the compound into smaller fragments using water, often under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
4-O-Tert-butyl 3-O-methyl 2,3-dihydro-1,4-oxazine-3,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions, providing insights into biological pathways and mechanisms.
Medicine: Research into its potential therapeutic effects includes exploring its use as an anti-inflammatory or anticancer agent.
Industry: The compound’s stability and reactivity make it suitable for use in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 4-O-Tert-butyl 3-O-methyl 2,3-dihydro-1,4-oxazine-3,4-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic or chemical effect.
Comparison with Similar Compounds
Similar compounds to 4-O-Tert-butyl 3-O-methyl 2,3-dihydro-1,4-oxazine-3,4-dicarboxylate include other oxazine derivatives with different substituents. For example:
4-O-Tert-butyl 3-O-ethyl 2,3-dihydro-1,4-oxazine-3,4-dicarboxylate: This compound has an ethyl group instead of a methyl group, which can affect its reactivity and solubility.
4-O-Tert-butyl 3-O-methyl 2,3-dihydro-1,4-thiazine-3,4-dicarboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and stability, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-O-tert-butyl 3-O-methyl 2,3-dihydro-1,4-oxazine-3,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(14)12-5-6-16-7-8(12)9(13)15-4/h5-6,8H,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNKHSFYZJXLFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=COCC1C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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